molecular formula C16H18N2O3S B15061769 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B15061769
M. Wt: 318.4 g/mol
InChI Key: MTJRJVAFLSUDNF-UHFFFAOYSA-N
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Description

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a compound that features a pyridine ring substituted with a tosylated pyrrolidine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the reaction of pyridin-2-ol with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents such as dioxane or ethyl alcohol, and may require the presence of catalysts like trifluoroacetic acid or L-proline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is unique due to the combination of the pyridine ring and the tosylated pyrrolidine moiety. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)22(20,21)18-11-3-5-15(18)14-4-2-10-17-16(14)19/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,19)

InChI Key

MTJRJVAFLSUDNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=O

Origin of Product

United States

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